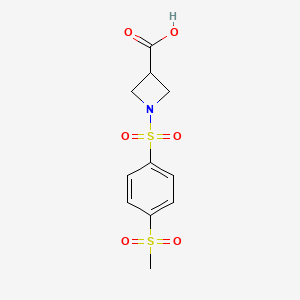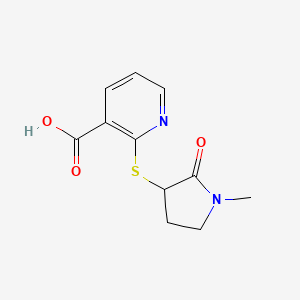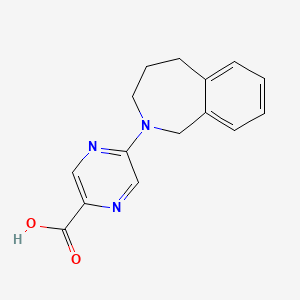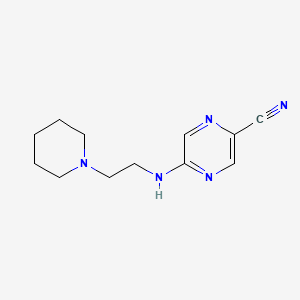![molecular formula C15H18N2O3 B7578661 2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)
2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid, also known as BZP, is a chemical compound that belongs to the piperazine family. It has gained attention in recent years due to its potential medical applications, particularly in the field of neuroscience.
Mécanisme D'action
2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid acts as a dopamine receptor agonist, which means that it binds to and activates these receptors. This leads to an increase in dopamine release, which can have a positive effect on mood and movement. This compound also acts on other neurotransmitter systems, including serotonin and noradrenaline.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dosage, route of administration, and individual differences in metabolism. Some of the reported effects of this compound include increased alertness, euphoria, and enhanced cognitive function. However, this compound can also have negative effects, such as increased heart rate and blood pressure, and can lead to addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid has several advantages for use in lab experiments, including its high affinity for dopamine receptors and its ability to cross the blood-brain barrier. However, its potential for addiction and withdrawal symptoms can make it difficult to use in long-term studies. Additionally, the variability in individual response to this compound can make it challenging to draw firm conclusions from research studies.
Orientations Futures
There are several potential future directions for research on 2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid. One area of interest is the development of more selective dopamine receptor agonists that can target specific subtypes of dopamine receptors. This could lead to more targeted and effective treatments for neurological disorders. Another area of interest is the development of new diagnostic tools for Parkinson's disease, which could potentially lead to earlier diagnosis and more effective treatments. Additionally, more research is needed to understand the long-term effects of this compound use and to develop strategies for minimizing the potential for addiction and withdrawal symptoms.
Méthodes De Synthèse
2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of piperazine with benzofuran-2-carboxylic acid. The resulting product is then further purified through recrystallization. The purity of the final product is crucial for its use in research.
Applications De Recherche Scientifique
2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood and movement. This compound has also been studied for its potential use as a diagnostic tool for Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(19)11-17-7-5-16(6-8-17)10-13-9-12-3-1-2-4-14(12)20-13/h1-4,9H,5-8,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTONPHIWWUJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)

![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)
